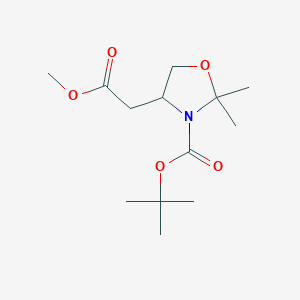

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate

Description

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate (CAS 95715-86-9) is a chiral oxazolidine derivative widely employed as a building block in asymmetric organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group, a dimethyl-substituted oxazolidine ring, and a methyl ester moiety. The Boc group stabilizes the amine functionality, while the oxazolidine ring enforces stereochemical rigidity, critical for controlling enantioselectivity in pharmaceutical intermediates. The methyl ester enhances solubility in organic solvents and facilitates nucleophilic substitutions or hydrolysis reactions. This compound is pivotal in synthesizing bioactive molecules, including PD-1/PD-L1 antagonists and fluorescent probes .

Properties

IUPAC Name |

tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOPTBMQSIGXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of tert-Butyl 2,2-Dimethyloxazolidine-3-carboxylate with 2-Methoxy-2-oxoethyl Chloride

The most direct method involves alkylation of tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate with 2-methoxy-2-oxoethyl chloride under anhydrous conditions. Triethylamine serves as a base to neutralize HCl generated during the reaction. This single-step procedure avoids complex purification, though yields depend on the purity of the oxazolidine precursor.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 0–25°C.

- Stoichiometry : Equimolar ratios of oxazolidine and acetylating agent.

This method is favored for its simplicity but requires strict moisture control to prevent Boc-group hydrolysis.

Multi-Step Synthesis from Chiral Serine Derivatives

Protection and Cyclization of L-Serine Methyl Ester

A robust approach starts with L-serine, which undergoes methyl esterification followed by Boc protection. Cyclization with 2,2-dimethoxypropane (DMP) and a catalytic acid (e.g., BF₃·OEt₂ or p-toluenesulfonic acid) forms the oxazolidine ring.

Key Steps :

- Esterification : L-Serine reacts with methanol and thionyl chloride to yield methyl ester.

- Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

- Cyclization : DMP and acid catalysis generate the 2,2-dimethyloxazolidine ring.

Example :

N-Boc-L-serine methyl ester (14.0 g, 63.89 mmol) reacts with DMP (86.3 mL, 701.6 mmol) and BF₃·OEt₂ (0.61 mL) in acetone, yielding 14.8 g (93%) of oxazolidine methyl ester after chromatography.

Introduction of the Acetate Side Chain

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Boc Deprotection Risks

Acidic conditions (e.g., HCl/dioxane) or prolonged exposure to moisture can cleave the Boc group, necessitating neutral pH during workup.

Stereochemical Integrity

Chiral centers in serine-derived routes are preserved via rigid oxazolidine ring formation, whereas direct alkylation relies on precursor chirality. Racemization risks are minimized by avoiding strong bases at elevated temperatures.

Industrial and Laboratory-Scale Adaptations

Catalytic Enhancements

Scandium triflate (10 mol%) in DCM/MeOH improves reaction rates for aldehyde intermediates, enabling microwave-assisted syntheses (120°C, 1 h).

Green Chemistry Approaches

Mechanical grinding with paraformaldehyde and NaOH (10 mol%) offers solvent-free oxazolidine synthesis, though applicability to acetate derivatives requires validation.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is commonly removed under acidic conditions to yield the free amine. This reaction is critical for accessing reactive intermediates in synthetic pathways.

Mechanism : Acidic protonation of the Boc carbamate followed by cleavage releases CO₂ and tert-butanol, yielding the secondary amine.

Hydrolysis of the Acetate Ester

The methyl acetate group undergoes hydrolysis to form a carboxylic acid, enabling further functionalization.

Mechanism : Nucleophilic attack by hydroxide on the ester carbonyl, leading to tetrahedral intermediate collapse and release of methanol.

Grignard and Organometallic Additions

The oxazolidine ring can direct regioselective additions, particularly at the α-position to the nitrogen.

Mechanism : Coordination of the Grignard reagent to the oxazolidine nitrogen enhances nucleophilic attack at the adjacent carbon.

Reduction and Oxidation Reactions

While the acetate ester is resistant to mild reducing agents, stronger conditions can modify the oxazolidine core.

Mechanism : LiAlH₄ reduces the ester to a primary alcohol, while Swern oxidation converts alcohols to aldehydes.

Ring-Opening Reactions

The oxazolidine ring undergoes acid- or base-catalyzed ring opening, often after Boc deprotection.

Mechanism : Protonation of the oxazolidine oxygen weakens the C-O bond, leading to ring cleavage and formation of an amino alcohol.

Stereochemical Considerations

-

Retention of Configuration : Grignard additions and hydrolyses typically proceed with retention of the oxazolidine’s (R)-configuration due to steric and electronic effects .

-

Ring-Opening Stereochemistry : Acidic conditions favor inversion at the stereocenter, while basic conditions retain configuration .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the modification of its functional groups to enhance its biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzymes and modulating their activity. The methoxy-oxoethyl group may participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

(S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (CAS 102308-32-7)

- Key Difference : Replaces the methyl ester with an aldehyde group.

- Reactivity : The aldehyde participates in cyclocondensation reactions (e.g., Groebke–Blackburn–Bienaymé reaction) to form imidazopyridines, as demonstrated in PD-1/PD-L1 antagonist synthesis .

- Applications : Used in generating π-stacking interactions with Tyr-123 in PD-L1 dimers due to its planar aldehyde group. The (S)-enantiomer is commercially available and employed in fluorescent probe synthesis for Golgi apparatus labeling .

- Stability : More reactive than the ester, prone to oxidation, requiring careful handling under inert conditions .

(S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid (CAS 139009-66-8)

- Key Difference : Carboxylic acid group instead of methyl ester.

- Reactivity : Requires activation (e.g., via DCC) for amide bond formation, unlike the ester, which undergoes direct nucleophilic substitution.

- Applications : Intermediate for peptide coupling or esterification. Its polarity makes it suitable for aqueous-phase reactions .

Stereochemical Variations

(R)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (CAS 95715-87-0)

Physicochemical Properties

| Property | Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate | (S)-Aldhyde Derivative | (S)-Carboxylic Acid Derivative |

|---|---|---|---|

| Molecular Weight | 229.27 g/mol (est.) | 229.27 g/mol | 215.23 g/mol |

| Solubility | High in organic solvents (e.g., DCM, THF) | Moderate in polar aprotic solvents | Low in non-polar solvents |

| Stability | Stable under basic conditions; Boc cleavage in acid | Air-sensitive (aldehyde) | Stable under acidic conditions |

| Key Reactivity | Transesterification, hydrolysis | Nucleophilic addition | Amide coupling, esterification |

Note: Data inferred from structural analogs and synthetic applications described in references .

Biological Activity

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate is a synthetic organic compound belonging to the oxazolidine class. Its unique structural features, including a tert-butyl group and a methoxy-oxoethyl moiety, provide it with significant potential in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Oxazolidine Ring : A five-membered ring containing nitrogen that contributes to the compound's reactivity.

- Boc Group : A tert-butoxycarbonyl group that serves as a protecting group for amines during synthesis.

- Methoxy-oxoethyl Group : Enhances the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzymes and modulating their activity. The methoxy-oxoethyl group may facilitate hydrogen bonding or other non-covalent interactions, influencing the compound’s overall reactivity and stability.

1. Medicinal Chemistry Applications

This compound has shown promise in drug design due to its ability to target specific biological pathways. Research indicates that modifications in its functional groups can enhance its biological activity, making it a valuable building block in the synthesis of pharmaceuticals.

2. Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on various enzymes. For instance, it has been evaluated as a potential inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. The compound's structure allows for selective binding and inhibition, which may lead to therapeutic applications in managing inflammation-related diseases .

Case Study 1: Inhibition of cPLA2α

A study demonstrated that this compound exhibited moderate inhibitory activity against cPLA2α. The S-enantiomer showed twice the potency compared to the R-enantiomer, indicating that stereochemistry plays a crucial role in its biological activity .

Case Study 2: Synthesis and Evaluation of Related Compounds

Research involving the synthesis of related oxazolidine derivatives revealed insights into structure-activity relationships (SAR). Variations in substituents led to differing levels of enzyme inhibition, emphasizing the importance of functional group positioning in enhancing biological efficacy .

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct advantages:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Oxazolidine ring, Boc group | Moderate cPLA2α inhibition |

| tert-Butyl 4-(2-hydrazino-2-oxoethyl) | Hydrazino group | Higher toxicity but potent inhibition |

| tert-Butyl 4-(2-methoxy-2-oxoethyl) | Methoxy group | Enhanced stability and selectivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via chiral auxiliary strategies. For example, (S)-(-)-3-Boc-4-methoxycarbonyl-2,2-dimethyloxazolidine serves as a precursor; reduction of the carbonyl group using NaBH₄ or LiAlH₄ under inert conditions yields the corresponding alcohol, which is further acetylated. Optimize stereochemical control by selecting chiral catalysts (e.g., Cu-catalyzed diboration for homologation) and confirm purity via chiral HPLC (CSP column) or polarimetry .

Q. How can the stereochemical integrity of the oxazolidine ring be preserved during synthetic modifications?

- Methodological Answer : Steric hindrance from the Boc and dimethyl groups stabilizes the oxazolidine ring. Avoid protic solvents (e.g., water, alcohols) during reactions to prevent ring-opening. Use anhydrous THF or dichloromethane for nucleophilic substitutions. Monitor stereochemistry via ¹H-NMR (J-coupling analysis of vicinal protons) or X-ray crystallography (ORTEP-3 for 3D structural validation) .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- NMR : ¹³C-NMR detects Boc-group integrity (δ ~80 ppm for quaternary carbon) and acetate methyl protons (δ ~2.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Na]⁺ for C₁₃H₂₃NO₅).

- FT-IR : Validate carbonyl stretches (Boc: ~1680 cm⁻¹; acetate: ~1740 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the kinetic vs. thermodynamic control of oxazolidine ring conformation?

- Methodological Answer : Low temperatures (−78°C) favor kinetic products (e.g., axial Boc-group orientation), while room temperature allows equilibration to thermodynamically stable conformers. Use variable-temperature NMR to track ring puckering dynamics. Computational modeling (DFT at B3LYP/6-31G* level) predicts energy barriers for ring inversion .

Q. What strategies resolve contradictory data on the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The Boc group is labile below pH 3.0. Stability assays (TLC/HPLC monitoring at pH 2–5) show decomposition via oxazolidine ring protonation.

- Basic Conditions : The acetate ester hydrolyzes above pH 9.0. Use buffered solutions (pH 7–8) for reactions involving nucleophiles. Cross-validate stability using LC-MS and kinetic studies .

Q. How can this compound serve as a chiral building block in complex molecule synthesis (e.g., β-amino alcohols or peptide mimics)?

- Methodological Answer :

- Step 1 : Hydrolyze the acetate ester with NaOH/MeOH to yield the carboxylic acid.

- Step 2 : Boc deprotection (TFA/DCM) generates a free amine for coupling reactions (EDC/HOBt activation).

- Case Study : In β-hydroxyboronate synthesis, homologation with diboron reagents (e.g., B₂(pin)₂) under Cu catalysis retains stereochemistry (>90% ee) .

Q. What computational tools predict the compound’s reactivity in asymmetric catalysis or organocatalysis?

- Methodological Answer :

- Docking Studies : Molecular dynamics (AutoDock Vina) model interactions between the oxazolidine scaffold and enzyme active sites (e.g., lipases for kinetic resolutions).

- Reactivity Descriptors : Fukui indices (calculated via Gaussian) identify nucleophilic/electrophilic sites for regioselective functionalization .

Data Contradiction Analysis

Q. Why do reported yields vary for the oxidation of 3-Boc-2,2-dimethyloxazolidine derivatives?

- Methodological Answer : Yield discrepancies arise from oxidant selection. For example, Swern oxidation (oxalyl chloride/DMSO) may overoxidize, while TEMPO/NaClO selectively targets primary alcohols. Compare protocols using kinetic profiling (in situ IR for aldehyde formation) and adjust stoichiometry (1.2 eq oxidant) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.